ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate
Description
Ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate is a complex organic compound featuring a combination of fluorophenyl, indole, and triazole groups. This compound has garnered interest in scientific research due to its potential biological and pharmaceutical applications.
Properties
IUPAC Name |
ethyl 2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-3-28-20(27)13(2)29-21-25-24-19(26(21)15-10-8-14(22)9-11-15)17-12-23-18-7-5-4-6-16(17)18/h4-13,23H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOXLPTTYNNBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 4-fluorophenylhydrazine with indole-3-carboxaldehyde to form an intermediate hydrazone, which is then cyclized under acidic conditions to yield the triazole core. Subsequent thiolation and esterification steps lead to the final product.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of catalysts and controlled reaction conditions to ensure the purity and consistency of the final product. Large-scale reactors and purification systems are employed to handle the chemical reactions and isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur at the triazole or fluorophenyl groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thioethers and thiols.
Substitution Products: Various substituted triazoles and fluorophenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger chemical frameworks.
Biology: The biological activity of ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate has been explored in various studies. It exhibits potential antiviral, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets and pathways suggests possible applications in treating diseases such as cancer and inflammatory disorders.
Industry: The compound's unique properties also make it valuable in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate exerts its effects involves interactions with specific molecular targets. The fluorophenyl group enhances binding affinity to receptors, while the indole moiety contributes to its biological activity. The triazole ring plays a crucial role in the compound's stability and reactivity.
Molecular Targets and Pathways:
Receptors: The compound may bind to various receptors involved in cellular signaling pathways.
Pathways: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate: This compound shares structural similarities but differs in the presence of a cyano group.
4-Fluorophenylacetic Acid Ethyl Ester: Another related compound with a simpler structure and different functional groups.
Uniqueness: Ethyl 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)propanoate stands out due to its complex structure and multifaceted biological activity. Its combination of fluorophenyl, indole, and triazole groups provides unique chemical and biological properties that are not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
